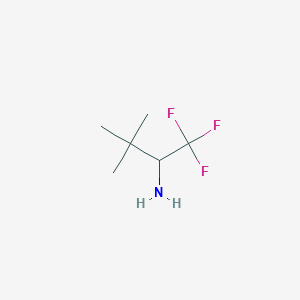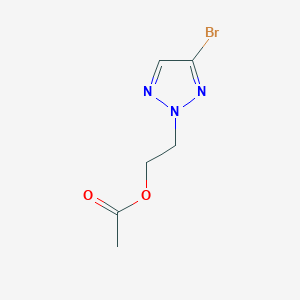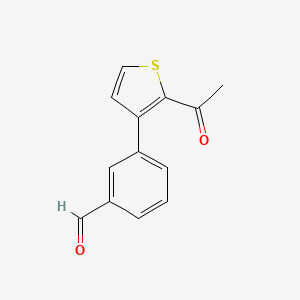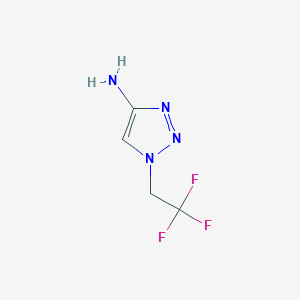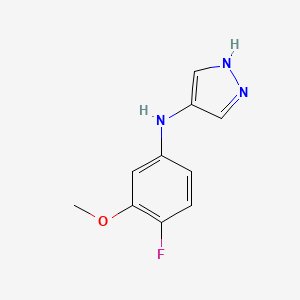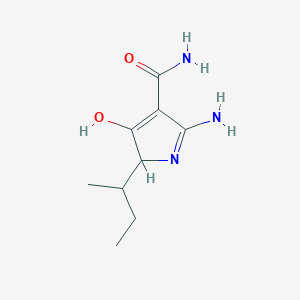
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that features a unique combination of functional groups, including an amino group, a methyl group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 3-amino-2-methylpropan-1-ol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and 3-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but lacking the thiadiazole ring.
2-Amino-5-methyl-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.
Uniqueness
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a thiadiazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13N3OS |
|---|---|
Poids moléculaire |
187.27 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3OS/c1-4(3-8)6(11)7-5(2)9-10-12-7/h4,6,11H,3,8H2,1-2H3 |
Clé InChI |
OGVCIDKDJQXBFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)C(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
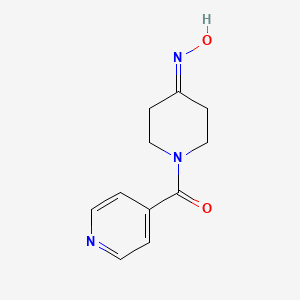
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
